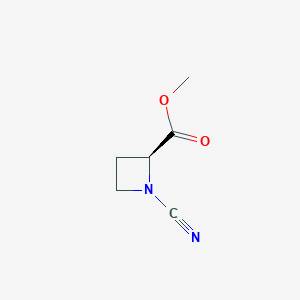
(S)-Methyl 1-cyanoazetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 1-cyanoazetidine-2-carboxylate is a chiral compound with significant potential in various scientific fields It is characterized by its azetidine ring, a four-membered nitrogen-containing ring, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-cyanoazetidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of (S)-methyl 2-amino-3-cyanopropanoate with a base to induce cyclization, forming the azetidine ring. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Methyl 1-cyanoazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Primary amines.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Methyl 1-cyanoazetidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a precursor for the development of pharmaceutical agents, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 1-cyanoazetidine-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
®-Methyl 1-cyanoazetidine-2-carboxylate: The enantiomer of (S)-Methyl 1-cyanoazetidine-2-carboxylate, with similar chemical properties but different biological activity.
Methyl 1-cyanoazetidine-2-carboxylate: The racemic mixture containing both (S) and ® enantiomers.
1-Cyanoazetidine-2-carboxylate derivatives: Various derivatives with different substituents on the azetidine ring.
Uniqueness: this compound is unique due to its specific stereochemistry, which can impart distinct biological activity compared to its enantiomer or racemic mixture
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
methyl (2S)-1-cyanoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(5)4-7/h5H,2-3H2,1H3/t5-/m0/s1 |
Clave InChI |
OLBQFOVWPRPLRD-YFKPBYRVSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCN1C#N |
SMILES canónico |
COC(=O)C1CCN1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


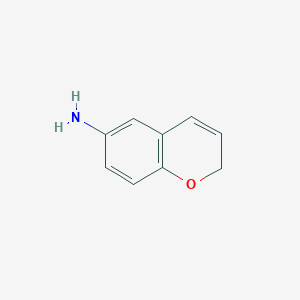
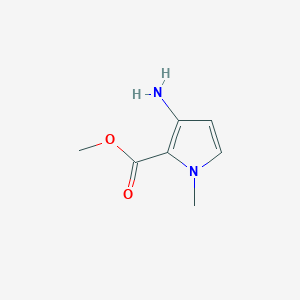
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)

![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
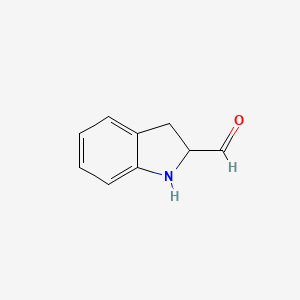

![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
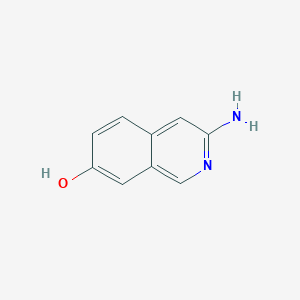
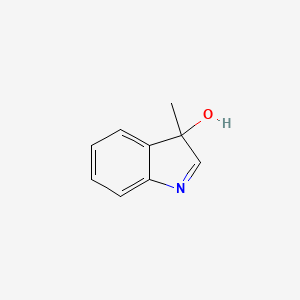
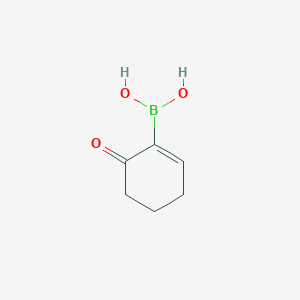
![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)
